molecular formula C18H19N3O2S B6098916 N-cyclopentyl-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide

N-cyclopentyl-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide

Cat. No.: B6098916
M. Wt: 341.4 g/mol
InChI Key: DDEOIHBXUKSPNF-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-[(2-methyl1benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofurans are known to exhibit a wide range of biological activities .

Mechanism of Action

Target of Action

The primary target of N-cyclopentyl-2-[(2-methyl1benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

N-cyclopentyl-2-[(2-methyl1benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetic properties of N-cyclopentyl-2-[(2-methyl1The compound’s ability to inhibit cdk2 suggests that it can penetrate cell membranes and reach its intracellular target

Result of Action

The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could be effective in treating various types of cancer.

Action Environment

The efficacy and stability of N-cyclopentyl-2-[(2-methyl1benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide can be influenced by various environmental factors These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins

Properties

IUPAC Name

N-cyclopentyl-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-19-16-13-8-4-5-9-14(13)23-17(16)18(20-11)24-10-15(22)21-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEOIHBXUKSPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NC3CCCC3)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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